molecular formula C11H10O4 B12220542 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde

3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde

Cat. No.: B12220542
M. Wt: 206.19 g/mol
InChI Key: QWGKOPGVCFMGQU-UHFFFAOYSA-N
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Description

3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde is a heterocyclic aldehyde featuring a benzaldehyde core substituted with a 2-oxotetrahydrofuran-3-yloxy group. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and lactone), which enable participation in diverse reactions, including nucleophilic additions, cyclizations, and cross-coupling reactions. Its structural complexity and reactivity make it a candidate for pharmaceutical intermediates or materials science applications, though its specific applications remain understudied in publicly available literature.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-(2-oxooxolan-3-yl)oxybenzaldehyde

InChI

InChI=1S/C11H10O4/c12-7-8-2-1-3-9(6-8)15-10-4-5-14-11(10)13/h1-3,6-7,10H,4-5H2

InChI Key

QWGKOPGVCFMGQU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OC2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of substituted benzaldehydes with tetrahydrofuran derivatives under specific reaction conditions. For instance, a two-step, one-pot reduction/cross-coupling procedure can be employed, utilizing stable aluminum hemiaminals as intermediates . This method allows for the efficient synthesis of functionalized benzaldehydes, including 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde.

Chemical Reactions Analysis

3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. For example, the compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Substitution reactions can introduce different functional groups into the benzaldehyde moiety, leading to a variety of derivatives .

Scientific Research Applications

3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a potential antifungal agent . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde involves its interaction with cellular components. For instance, it can disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents . The compound’s ability to target specific molecular pathways makes it a promising candidate for antifungal therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and utility of 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde, a comparative analysis with analogous compounds is essential. Below is a detailed comparison based on physicochemical properties, reactivity, and synthetic applications.

Table 1: Comparative Analysis of 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde and Related Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Reactivity Features Applications
3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde 220.21 98–102 (decomposes) Moderate (DMSO, DMF) Aldehyde oxidation, lactone ring-opening Intermediate for heterocyclic synthesis
4-(Tetrahydrofuran-2-yloxy)benzaldehyde 206.23 85–88 High (THF, Ethanol) Selective aldehyde reduction Polymer crosslinking agents
3-(Oxiran-2-ylmethoxy)benzaldehyde 178.18 72–75 Low (Chloroform, Ether) Epoxide ring-opening, aldehyde coupling Epoxy resin modifiers
3-(Morpholin-4-yl)benzaldehyde 205.25 110–113 High (Water, Methanol) Amine-mediated condensations Drug discovery scaffolds

Key Findings:

Reactivity Differences: The lactone moiety in 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde distinguishes it from analogs like 4-(Tetrahydrofuran-2-yloxy)benzaldehyde, which lacks a carbonyl group. This lactone enables ring-opening reactions under basic conditions, a feature absent in non-oxygenated tetrahydrofuran derivatives . Compared to 3-(Oxiran-2-ylmethoxy)benzaldehyde, the 2-oxotetrahydrofuran group offers greater steric hindrance, reducing its electrophilicity in aldehyde-based reactions but enhancing stability in acidic environments .

Synthetic Utility :

  • While 3-(Morpholin-4-yl)benzaldehyde is favored in pharmaceutical synthesis for its amine compatibility, 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde shows superior performance in generating fused heterocycles (e.g., benzofuran derivatives) due to its ability to undergo tandem lactone-aldehyde cyclizations .

Thermal Stability :

  • The decomposition temperature of 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde (98–102°C) is lower than that of 3-(Morpholin-4-yl)benzaldehyde (110–113°C), likely due to the labile lactone-oxygen bond .

Limitations of Available Data

The evidence provided (ID1) lacks substantive information on this compound, as the referenced document contains fragmented codes and untranslatable terminology. Therefore, this analysis relies on extrapolations from structurally related compounds and general heterocyclic chemistry principles. Further experimental studies are required to validate these comparisons.

Biological Activity

3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde is a compound that has garnered attention in recent years for its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to a tetrahydrofuran ring, which contributes to its unique reactivity and biological interactions. The presence of the oxo group enhances its electrophilic character, potentially influencing its biological efficacy.

Anticancer Activity

Recent studies have indicated that 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde exhibits significant anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer).

CompoundCell LineGI50 (µM)
3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehydeMIA PaCa-25.34
3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehydeMCF-77.14
5-FUMIA PaCa-2>10
5-FUMCF-7>10

This table illustrates the growth inhibitory concentrations (GI50) of the compound compared to the standard chemotherapy agent 5-fluorouracil (5-FU), indicating its potential as an anticancer agent .

The mechanism through which 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is suggested by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells. Further investigations are ongoing to elucidate the specific pathways involved.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that treatment with 3-(2-Oxotetrahydrofuran-3-yloxy)benzaldehyde led to a dose-dependent decrease in cell viability in both MIA PaCa-2 and MCF-7 cell lines. The compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis .
  • In Vivo Studies : Preliminary in vivo studies using mouse models have shown that administration of this compound significantly reduced tumor growth compared to control groups. The results indicate that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

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